6-Methyl-1H-indazol-4-ol

Beschreibung

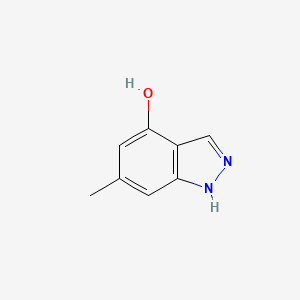

Structure

2D Structure

Eigenschaften

IUPAC Name |

6-methyl-1H-indazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXNRAUKLWFRDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606600 | |

| Record name | 6-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705927-36-2 | |

| Record name | 6-Methyl-1,2-dihydro-4H-indazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 1h Indazol 4 Ol and Its Derivatives

General Strategies for Indazole Core Synthesis

The indazole core, a bicyclic aromatic heterocycle, can be synthesized through various chemical transformations. Key among these are cyclization reactions, reductive coupling approaches, and palladium-catalyzed cross-coupling reactions.

Cyclization Reactions

Cyclization reactions are a cornerstone of indazole synthesis, often involving the formation of the N-N bond of the pyrazole (B372694) ring fused to a benzene (B151609) ring.

One common approach is the intramolecular cyclization of ortho-substituted phenylhydrazones. For instance, the cyclization of 2,6-dialkoxyacetophenone hydrazones in the presence of polyphosphoric acid (PPA) can yield 3-methyl-4-alkoxy-1H-indazoles. This method is advantageous due to readily available reagents and reasonable yields jlu.edu.cn.

Another significant cyclization strategy is the [3+2] annulation of arynes with hydrazones or other diazo compounds. This approach allows for the construction of the 1H-indazole skeleton under various reaction conditions organic-chemistry.org. Additionally, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide an efficient route to 3-alkyl/aryl-1H-indazoles organic-chemistry.org.

A metal-free, one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives also yields indazoles in good yields under mild conditions organic-chemistry.org. Furthermore, the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines, facilitated by a base like potassium tert-butoxide, can produce 1-aryl-1H-indazole derivatives organic-chemistry.org.

| Cyclization Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Phenylhydrazone Cyclization | 2,6-dialkoxyacetophenone hydrazones | Polyphosphoric acid (PPA) | 3-methyl-4-alkoxy-1H-indazoles jlu.edu.cn |

| [3+2] Annulation | Arynes and hydrazones | Various conditions | Substituted 1H-indazoles organic-chemistry.org |

| 1,3-Dipolar Cycloaddition | α-substituted α-diazomethylphosphonates and arynes | Simple reaction conditions | 3-alkyl/aryl-1H-indazoles organic-chemistry.org |

| Aminophenone Reaction | 2-aminophenones and hydroxylamine derivatives | Metal-free, one-pot | Indazoles organic-chemistry.org |

| Intramolecular Amination | 1-aryl-2-(2-nitrobenzylidene)hydrazines | Potassium tert-butoxide | 1-aryl-1H-indazoles organic-chemistry.org |

Reductive Coupling Approaches

Reductive coupling, often involving the cyclization of nitro-containing precursors, is a powerful method for indazole synthesis. A notable example is the reductive cyclization of ortho-nitro-ketoximes to form 1H-indazoles. This transformation can be catalyzed by metal carbonyl complexes in the presence of carbon monoxide semanticscholar.orgresearchgate.net. This method is advantageous for its neutral and chemoselective reaction conditions semanticscholar.org.

Similarly, a one-pot condensation followed by a Cadogan reductive cyclization of ortho-imino-nitrobenzene substrates, promoted by tri-n-butylphosphine, affords substituted 2H-indazoles under mild conditions organic-chemistry.org. This approach avoids harsh reaction conditions and the need to isolate intermediates organic-chemistry.org.

| Reductive Coupling Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Reductive Cyclization of Nitro-ketoximes | ortho-Nitro-ketoximes | Metal carbonyl catalyst, CO | 1H-indazoles semanticscholar.orgresearchgate.net |

| Condensation-Cadogan Reductive Cyclization | ortho-imino-nitrobenzene substrates | tri-n-butylphosphine | 2H-indazoles organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions have emerged as versatile tools for the synthesis and functionalization of the indazole nucleus. A general two-step synthesis of substituted 3-aminoindazoles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence organic-chemistry.org.

Furthermore, palladium catalysis can be employed for the functionalization of a pre-formed indazole ring, which is crucial for introducing specific substituents. For instance, palladium-catalyzed direct alkenylation of 4-hydroxy-2-pyridones suggests the potential for similar C-H activation strategies on indazole scaffolds rsc.org. The synthesis of β-hydroxy compounds via a palladium-catalyzed C-H activation of anilines and C-O insertion of epoxides also points towards advanced strategies for introducing hydroxylated side chains rsc.org. While not directly forming the indazole core, these methods are vital for synthesizing complex derivatives.

| Palladium-Catalyzed Method | Starting Materials | Key Reagents/Conditions | Product Type |

| Arylation-Cyclization | 2-bromobenzonitriles, benzophenone hydrazone | Palladium catalyst, acid | 3-aminoindazoles organic-chemistry.org |

Regioselective Synthesis of 6-Methyl-1H-indazol-4-ol

The synthesis of the specifically substituted this compound requires careful regiochemical control to introduce the methyl group at the C-6 position and the hydroxyl group at the C-4 position.

Strategies for Methyl Group Introduction at C-6

A common strategy for introducing a methyl group at the C-6 position involves starting with a precursor that already contains a methyl group or a functional group that can be converted to a methyl group at the desired position on the benzene ring. For example, the synthesis can start from a substituted toluene (B28343) derivative which is then elaborated into the indazole.

Alternatively, functionalization of a pre-formed indazole ring can be employed. While direct C-H methylation is challenging, a common precursor is a 6-nitroindazole. The synthesis of methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate has been reported, indicating that synthetic routes to 6-methylindazoles are established nih.gov. A Chinese patent describes the synthesis of 2,3-dimethyl-6-nitro-2H-indazole from 3-methyl-6-nitro-1H-indazole, highlighting the use of 6-nitroindazoles as key intermediates google.com. The nitro group can then be reduced to an amino group, which can be further transformed.

| Strategy for C-6 Methylation | Precursor | Key Transformation | Example Product |

| Synthesis from Methylated Precursor | Substituted Toluene | Indazole ring formation | 6-methylindazole derivative |

| Functionalization of Indazole Ring | 6-nitroindazole | Reduction of nitro group and further steps | 6-methylindazole derivative google.com |

Strategies for Hydroxyl Group Introduction at C-4

Introducing a hydroxyl group regioselectively at the C-4 position of the indazole ring is a key challenge. Several synthetic pathways can be envisioned.

One potential route is through the Sandmeyer reaction . This classic transformation involves the diazotization of an amino group to form a diazonium salt, which is then displaced by a hydroxyl group organic-chemistry.org. This would require the synthesis of 4-amino-6-methyl-1H-indazole as a precursor. The Sandmeyer reaction is a versatile tool for introducing a variety of functional groups, including hydroxyl, onto an aromatic ring organic-chemistry.orgnih.gov.

Another approach involves the demethylation of a 4-methoxyindazole . The synthesis of 4-methoxy-6-methyl-1H-indazole has been documented, and this compound could serve as a direct precursor to the desired 4-hydroxy product lookchem.com. The conversion of a methoxy (B1213986) group to a hydroxyl group can be achieved using various reagents, with boron tribromide (BBr3) being a common choice for this transformation chem-station.com.

A direct synthesis of the 4-hydroxyindazole core has also been reported through the cyclization of 2,6-dihydroxyacetophenone hydrazones in the presence of polyphosphoric acid (PPA) jlu.edu.cn. This method provides a direct route to 4-hydroxy-3-methyl-1H-indazoles, suggesting that a similar strategy with an appropriately substituted phenylhydrazone could yield this compound.

| Strategy for C-4 Hydroxylation | Precursor | Key Reaction | Notes |

| Sandmeyer Reaction | 4-amino-6-methyl-1H-indazole | Diazotization followed by hydrolysis | A classic and reliable method for converting amines to hydroxyls organic-chemistry.orgnih.gov. |

| Demethylation | 4-methoxy-6-methyl-1H-indazole | Treatment with a demethylating agent (e.g., BBr3) | Requires the synthesis of the methoxy-substituted precursor lookchem.comchem-station.com. |

| Direct Cyclization | Appropriately substituted dihydroxyacetophenone hydrazone | Cyclization with PPA | Offers a more direct route if the starting material is accessible jlu.edu.cn. |

Functionalization and Derivatization of this compound

The inherent reactivity of the this compound scaffold allows for a range of functionalization and derivatization reactions, enabling the synthesis of a diverse library of analogues with modified properties. These modifications can be broadly categorized into substitutions at the pyrazole ring nitrogens and on the benzene ring moiety.

N-Alkylation and N-Acylation Strategies

The presence of two nitrogen atoms in the pyrazole ring of indazoles presents a challenge in regioselective N-alkylation and N-acylation, as reactions can potentially occur at either the N-1 or N-2 position, leading to a mixture of isomers. The outcome of these reactions is highly dependent on the substitution pattern of the indazole ring, the nature of the alkylating or acylating agent, and the reaction conditions such as the base and solvent employed.

Generally, direct alkylation of 1H-indazoles results in a mixture of N-1 and N-2 substituted products. heteroletters.org However, various strategies have been developed to achieve regioselectivity. The use of different bases and solvents can significantly influence the N-1/N-2 ratio. For instance, studies on substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor the formation of the N-1 regioisomer, particularly with electron-deficient indazoles. nih.govresearchgate.net Conversely, Mitsunobu conditions have been shown to favor the formation of the N-2 regioisomer. nih.gov

N-acylation of indazoles is also a common derivatization strategy. Regioselective N-acylation can be achieved, and in some cases, the initially formed N-2 acylindazole can isomerize to the more thermodynamically stable N-1 regioisomer. nih.gov An electrochemical approach has also been developed for the selective N-1 acylation of indazoles with acid anhydrides, offering a base-free and catalyst-free method. organic-chemistry.orgorganic-chemistry.org

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Total Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Pentyl bromide | NaH | THF | >99:1 | 89 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylates | Cs₂CO₃ | Dioxane | >90% N-1 | >90 | nih.gov |

| 1H-Indazole | n-Pentyl bromide | NaH | THF | 1:1.3 | - | nih.gov |

| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH | THF | >99:1 | 95 | nih.gov |

| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 4:96 | 88 | nih.gov |

Substitutions on the Benzene Ring Moiety

Modification of the benzene portion of the this compound scaffold allows for the introduction of various functional groups, which can significantly impact the compound's biological and physicochemical properties. Standard electrophilic aromatic substitution reactions can be employed, although the regioselectivity is influenced by the existing methyl and hydroxyl groups, as well as the pyrazole ring itself.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the benzene ring. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be utilized to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions typically require a pre-functionalized indazole, such as a halogenated derivative. Rhodium(III)-catalyzed C-H bond functionalization has also emerged as a method for the direct arylation of indazoles. acs.orgnih.gov

Furthermore, the synthesis of various substituted 1H-indazoles can be achieved through cyclization reactions of appropriately substituted precursors. For example, the reaction of substituted 2-halobenzonitriles with hydrazines can yield 1H-indazol-3-amines. thieme-connect.de

Modifications at the Pyrazole Ring Nitrogens

As discussed in the N-alkylation and N-acylation section, the nitrogen atoms of the pyrazole ring are primary sites for modification. The regioselectivity of these modifications is a key consideration in the synthesis of indazole derivatives. The choice of reaction conditions can be tailored to favor either N-1 or N-2 substitution.

For instance, a general and selective method for the N-2 alkylation of 1H-indazoles has been reported using trifluoromethanesulfonic acid or copper(II) triflate as a promoter with alkyl 2,2,2-trichloroacetimidates as the alkylating agents. organic-chemistry.org This method provides a reliable route to 2-alkyl-2H-indazoles. The development of such regioselective methods is crucial for the systematic exploration of the structure-activity relationships of indazole-based compounds.

Advanced Synthetic Techniques for this compound Analogues

To address the challenges associated with traditional batch synthesis, such as long reaction times, safety concerns, and scalability issues, advanced synthetic techniques like continuous flow synthesis and microwave-assisted synthesis have been applied to the preparation of indazole derivatives.

Continuous Flow Synthesis

Continuous flow chemistry offers several advantages for the synthesis of indazoles, including improved safety, reproducibility, and scalability. acs.org This technology allows for the rapid and efficient synthesis of a range of indazole derivatives. For example, a one-step synthesis of substituted indazoles has been developed using a flow reactor. acs.org Flow chemistry has also been utilized for the synthesis of N-aryl indazoles from nitroaromatic imines via a Cadogan reaction. nih.gov A three-step flow procedure has been described for the synthesis of indazole derivatives that are precursors for potent and selective toll-like receptor (TLR) 7 and 8 antagonists. nih.gov These examples highlight the potential of continuous flow technology for the safe and on-demand production of this compound analogues.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. heteroletters.orgnih.gov The application of microwave irradiation has been successfully employed in the synthesis of various indazole derivatives.

For instance, a microwave-assisted approach has been used for the synthesis of indazoles by the condensation reaction of phenylhydrazine (B124118) derivatives with substituted salicylaldehydes, followed by intramolecular cyclization. heteroletters.org This method offers a cleaner and simpler route to indazoles in moderate to high yields. heteroletters.org Microwave irradiation has also been utilized for the synthesis of indazole acetic acid derivatives from substituted 3-amino-3-(2-nitrophenyl)propanoic acids. researchgate.net The use of microwave technology can significantly reduce reaction times from hours to minutes, promoting cleaner reactions and minimizing the formation of byproducts. heteroletters.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,3-Triazole-Based Indole (B1671886) Derivatives

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) | Reference |

|---|---|---|---|---|---|

| 4a | 8 | 82 | 8 | 92 | nih.gov |

| 4b | 7 | 85 | 7 | 95 | nih.gov |

| 4c | 7 | 80 | 7 | 90 | nih.gov |

| 4d | 6 | 88 | 6 | 96 | nih.gov |

| 4e | 8 | 78 | 8 | 88 | nih.gov |

Structure Activity Relationship Sar Studies of 6 Methyl 1h Indazol 4 Ol Derivatives

Impact of Substituent Position and Nature on Biological Activity

The arrangement and chemical nature of substituents on the indazole ring dictate the molecule's interaction with its biological target. The methyl group at the C-6 position, the hydroxyl group at C-4, and substitutions at the ring nitrogens each play distinct and crucial roles in defining the pharmacological profile of these derivatives.

The C-6 position of the indazole ring is a common point of modification in the development of kinase inhibitors and other therapeutic agents. nih.gov SAR analyses of various indazole series have demonstrated that the nature of the substituent at this position can be a critical determinant of biological activity. nih.gov Generally, only small functional groups are well-tolerated at the C-5, C-6, and C-7 positions, with C-6 substitution often being preferred. acs.org

The methyl group in 6-Methyl-1H-indazol-4-ol is believed to contribute to the molecule's binding affinity primarily through favorable hydrophobic interactions within the target's binding pocket. In studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, it was found that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold played a crucial role in inhibitory activity. nih.gov The presence of a small alkyl group like methyl at C-6 can help to orient the molecule correctly, enhancing interactions of other key functional groups, such as the C-4 hydroxyl, with the target protein without causing steric hindrance that larger groups might introduce.

The hydroxyl group at the C-4 position is a key pharmacophoric feature, acting as a potent hydrogen bond donor and/or acceptor. This interaction is often vital for anchoring the ligand within the active site of a target protein. A study focused on a series of indazole arylsulfonamides as CC-Chemokine Receptor 4 (CCR4) antagonists revealed that derivatives with hydroxyl-containing groups at the C-4 position were among the most potent compounds. acs.org

The replacement of a less polar group with a hydroxyl group at C-4 can significantly enhance binding affinity. For example, in the aforementioned CCR4 antagonist series, the C-4 hydroxylated analogues demonstrated higher affinity and improved physicochemical properties, such as lower lipophilicity (logD), compared to the parent compound. acs.org This underscores the strategic importance of the C-4 hydroxyl group in establishing a strong and specific interaction with the biological target, a fundamental principle in rational drug design.

The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally considered to be the more thermodynamically stable and, therefore, the predominant form. nih.govnih.gov The position of the proton on the nitrogen atom significantly influences the molecule's shape, electronic distribution, and hydrogen bonding capabilities.

Substitution at one of the nitrogen atoms (N-1 or N-2) effectively "locks" the molecule into a single, fixed tautomeric form. This is a critical strategy in medicinal chemistry, as it removes the ambiguity of tautomeric equilibrium and presents a single, defined conformation to the biological target. The choice between N-1 and N-2 substitution can have a profound impact on biological activity. For example, in a series of anticancer agents, relocating a methyl group from the N-1 to the N-2 position resulted in a decreased anti-proliferative activity for most of the compounds tested. rsc.org The regioselectivity of N-alkylation can be controlled by the reaction conditions, allowing for the specific synthesis of the desired N-1 or N-2 isomer. nih.gov Several clinically approved drugs, including Niraparib and Pazopanib, are N-substituted indazoles, highlighting the therapeutic importance of this modification. nih.govnih.gov

Stereochemical Considerations and Enantioselective Synthesis

The introduction of chiral centers into indazole derivatives can lead to enantiomers with significantly different biological activities, potencies, and safety profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. C-3 substituted 1H-indazoles are particularly important substructures in many pharmaceuticals. mit.edunih.govchemrxiv.org

Consequently, the development of methods for the enantioselective synthesis of indazoles is an area of intense research. One notable advancement is the use of copper hydride (CuH) catalysis for the highly C-3 selective allylation of 1H-indazoles. acs.orgpnrjournal.com This method allows for the preparation of a variety of C-3 allylated 1H-indazoles that contain a quaternary stereocenter, with high levels of enantioselectivity. mit.edupnrjournal.com Such synthetic control is crucial for systematically evaluating the biological activity of individual enantiomers and identifying the eutomer (the more active enantiomer) for further drug development.

Ligand Efficiency and Lipophilic Efficiency Analysis

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are used to assess the "efficiency" with which a molecule achieves its potency, helping to guide the optimization process and avoid issues like "molecular obesity". csmres.co.uksciforschenonline.org

Ligand Efficiency (LE) relates the binding energy of a compound to its size (typically measured by the number of non-hydrogen atoms). It provides a measure of the average binding contribution per atom.

Lipophilic Efficiency (LLE) , calculated as pIC50 (or pKi) minus the compound's logP or logD, evaluates how much of a compound's potency is derived from specific, high-quality interactions versus non-specific lipophilicity. sciforschenonline.org High LLE values are desirable as excessive lipophilicity is often linked to poor solubility, off-target effects, and metabolic instability. sciforschenonline.org

In the development of indazole-based inhibitors, these metrics are invaluable. For example, a series of 1H-indazole-based derivatives designed as Fibroblast Growth Factor Receptor (FGFR) inhibitors were reported to have excellent LE values ranging from 0.30 to 0.48. nih.gov In another study on CCR4 antagonists, the introduction of a C-4 hydroxyl group not only increased affinity but also improved LLE by lowering lipophilicity. acs.org

Table 1: Ligand and Lipophilic Efficiency of C-4 Substituted Indazole Derivatives

Data derived from a study on CCR4 antagonists, illustrating the impact of C-4 substitution on efficiency metrics. acs.org

Rational Design Principles for Optimized Derivatives

Based on SAR, the rational design of optimized derivatives of this compound should follow several key principles. The goal is to enhance potency and selectivity while maintaining favorable drug-like properties.

Preserve Key Interactions: The C-4 hydroxyl group should be retained or mimicked with another potent hydrogen-bonding group to ensure strong anchoring to the target protein. acs.org

Optimize Hydrophobic Pockets: The C-6 methyl group appears to be a favorable small substituent. Exploration of other small alkyl or halogen groups at this position could further optimize hydrophobic interactions.

Utilize N-Substitution for Vectorial Growth: N-1 substitution is a proven strategy to lock the preferred 1H-tautomer and provide a synthetic handle. nih.gov From this position, substituents can be extended into solvent-exposed regions or other binding pockets to gain additional affinity and selectivity, a strategy used in the design of many kinase inhibitors. tandfonline.comnih.gov

Employ Structure-Based Design: When a target structure is known, molecular docking and computational modeling should be used to guide modifications. This can help rationalize observed SAR and predict which new derivatives will have improved binding modes. nih.gov

Monitor Efficiency Metrics: Throughout the optimization process, LE and LLE should be continuously calculated and monitored. This ensures that gains in potency are achieved efficiently and not at the expense of increased lipophilicity, leading to higher quality drug candidates. csmres.co.uksciforschenonline.org

By integrating these principles, medicinal chemists can systematically modify the this compound scaffold to develop novel derivatives with superior therapeutic potential.

Pharmacological Investigations and Biological Activities of 6 Methyl 1h Indazol 4 Ol Analogs

Anticancer Research

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. nih.gov Indazole derivatives have demonstrated a wide range of biological activities, including anti-tumor properties. nih.govnih.gov Several small molecule anti-cancer drugs approved by the FDA, such as Pazopanib, Axitinib, and Niraparib, feature the indazole structure, highlighting its importance in oncology. nih.govmdpi.com These compounds are utilized in the targeted therapy of various cancers, including but not limited to lung, breast, colon, and prostate cancers. nih.gov The anticancer effects of indazole derivatives are often attributed to their ability to act as kinase inhibitors, targeting enzymes like tyrosine kinases and serine/threonine kinases that are crucial for cancer cell signaling. nih.gov Research has led to the development of numerous indazole-based compounds that are currently under investigation in clinical trials for diseases like acute myeloid leukemia and breast cancer. nih.gov The therapeutic potential of these derivatives extends beyond kinase inhibition, involving various other anticancer mechanisms. nih.gov

In Vitro Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Analogs of 6-Methyl-1H-indazol-4-ol have been the subject of extensive investigation to determine their cytotoxic and antiproliferative effects against a variety of human cancer cell lines. These in vitro studies are crucial for identifying promising candidates for further preclinical and clinical development.

One study reported a series of 3-aryl-1H-indazoles and their N-methyl derivatives, which were screened for their in vitro anticancer activity against human colon carcinoma (HCT-116) and human breast cancer (MDA-MB-231) cell lines. mdpi.com The results indicated that the tested compounds displayed a range from mild to moderate anticancer activities. mdpi.com Specifically, compounds designated as 3c, 3g, and 3i were found to be more potent against the HCT-116 cell line compared to the MDA-MB-231 cell line. mdpi.com

In another study, a series of indazole derivatives were designed and synthesized, with compound 2f emerging as a particularly potent agent. nih.gov This compound demonstrated significant growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.govresearchgate.net Another group of newly synthesized indazol-pyrimidine derivatives also showed significant cytotoxic activity. mdpi.com For instance, compounds 4f , 4i , 4a , 4g , and 4d displayed potent inhibitory activity against the MCF-7 breast cancer cell line, with IC₅₀ values of 1.629, 1.841, 2.958, 4.680, and 4.798 μM, respectively. mdpi.com

The cytotoxic potential of these compounds has been compared to standard chemotherapeutic drugs. For example, the anticancer properties of indazole analogs 3a–3j were compared against doxorubicin. mdpi.com Similarly, some synthesized indolo-pyrazoles grafted with thiazolidinone showed potent cytotoxic activity, with many compounds exhibiting IC₅₀ values of less than 10 μM in human cancer cell lines, proving more potent than sunitinib in some cases. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| 2f | 4T1 (Breast) | 0.23 - 1.15 | nih.govresearchgate.net |

| 4f | MCF-7 (Breast) | 1.629 | mdpi.com |

| 4i | MCF-7 (Breast) | 1.841 | mdpi.com |

| 4a | MCF-7 (Breast) | 2.958 | mdpi.com |

| 5c | HCT-116 (Colon) & MDA-MB-231 (Breast) | Significant Inhibitory Effect | mdpi.com |

| 6c | SK-MEL-28 (Melanoma) | 3.46 | nih.gov |

| 6c | HCT-116 (Colon) | 9.02 | nih.gov |

Mechanism-Based Apoptosis Induction

A key mechanism through which indazole analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death.

One indazole derivative, 2f , was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.govresearchgate.net This pro-apoptotic activity was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Similarly, oxidized analogs of Di(1H-indol-3-yl)methyl-4-substituted benzenes were found to induce apoptosis in HCT-116 cancer cells, as evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase). nih.gov

The induction of apoptosis by these compounds can be mediated through various signaling pathways. Some agents trigger nongenomic signaling pathways involving the orphan nuclear receptor 4A1 (NR4A1). nih.gov This can lead to NR4A1's translocation to the cytoplasm, where it interacts with Bcl-2 on the mitochondrial membrane, causing a conformational change that initiates apoptosis. nih.gov Other indazole derivatives have been found to induce apoptosis through the activation of the intrinsic apoptotic pathway, which is characterized by the overexpression of cytochrome C. researchgate.net

Furthermore, studies on 1,4-benzothiazine analogs have revealed a complex series of biochemical events leading to apoptosis. nih.gov These include the activation of specific phospholipases, generation of ceramide, loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases-8, -9, and -3. nih.gov The most active indazol-pyrimidine derivatives, 4f and 4i , were also found to induce apoptosis by activating caspase-3/7. mdpi.com

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, certain this compound analogs can halt the progression of the cell cycle in cancer cells, thereby preventing their division and proliferation.

Depending on the cellular context, the orphan nuclear receptor NR4A1, a target of some indazole-related compounds, can either stimulate cell-cycle progression or induce cell-cycle arrest and death. nih.gov Other heterocyclic compounds have been shown to cause cell cycle arrest at different phases. For example, a dihydrofuran-3-one and 9,10-phenquinone hybrid compound was found to arrest the cell cycle of HCT-116 cells in the G2/M phase. nih.gov Similarly, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative, an analog of nocodazole, blocked the cell cycle in the G2/M phase in head and neck squamous cell carcinoma cell lines. mdpi.com Another study on a ciprofloxacin-derivative demonstrated its ability to cause cell cycle arrest at the G2/M phase in both HCT 116 and A549 cancer cells. nih.gov

Inhibition of Cell Proliferation and Colony Formation

A crucial aspect of anticancer activity is the ability of a compound to inhibit the uncontrolled proliferation of cancer cells and their capacity to form colonies.

The indazole derivative 2f was shown to effectively inhibit both cell proliferation and colony formation in the 4T1 breast cancer cell line. nih.govresearchgate.net This indicates that the compound not only kills existing cancer cells but also prevents them from growing into new tumors. The inhibition of cell proliferation is often a direct consequence of the cytotoxic, pro-apoptotic, and cell cycle-arresting properties of these compounds. Studies have shown that acetazolamide, a carbonic anhydrase inhibitor, can reduce the number of invasive cells by inhibiting cell proliferation and reducing the rate of colony formation. nih.gov

In Vivo Efficacy Studies in Xenograft Models

To validate the anticancer potential observed in vitro, promising this compound analogs are often tested in vivo using xenograft models, where human cancer cells are implanted into immunocompromised animals.

The potent indazole derivative 2f demonstrated its ability to suppress the growth of a 4T1 tumor model in vivo, without causing obvious side effects. nih.gov Another compound, 35 , a 1H-indazole derivative, also exhibited antitumor activity in a CT26 xenograft model. researchgate.net In vivo studies of compound 9b , a PI3K inhibitor with an indazole nucleus, showed inhibition of tumor growth in U87MG glioblastoma xenografts in mice, with good tolerance. researchgate.net This effect was accompanied by a decrease in the levels of phosphorylated AKT, confirming target inhibition. researchgate.net Similarly, oxidized analogs of DIM-Ph-4-CF3 showed robust inhibition of LNCaP prostate cancer xenografts with no apparent toxicity. nih.gov

Specific Cancer Targets and Pathways

The anticancer activity of this compound analogs is often linked to their ability to modulate the activity of specific molecular targets and signaling pathways that are dysregulated in cancer.

A primary mechanism of action for many indazole derivatives is the inhibition of protein kinases. nih.gov These compounds have been developed as inhibitors for a range of kinases, including:

Fibroblast Growth Factor Receptors (FGFRs) : Involved in cell proliferation, survival, and migration. nih.gov

Epidermal Growth Factor Receptor (EGFR) : Overexpression is linked to cell survival, invasion, and metastasis. nih.gov

Aurora Kinases (AURKs) : Key regulators of mitosis, often overexpressed in various cancers. nih.gov

Glycogen Synthase Kinase-3 (GSK-3) : Can act as a tumor suppressor in several cancer types. nih.gov

Polo-like kinase 4 (PLK4) : A crucial regulator of centriole duplication. nih.gov

Beyond these, indazole derivatives have been identified as potent inhibitors of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway , which is frequently deregulated in a wide variety of tumors. researchgate.netnih.gov The compound GDC-0941, which contains an indazole moiety, is a potent and selective inhibitor of class I PI3K. researchgate.netnih.gov

Other identified targets include:

Orphan nuclear receptor 4A1 (NR4A1) : A nuclear receptor that can regulate cancer cell viability and apoptosis. nih.gov

CDC7 Kinase : A protein serine-threonine kinase involved in the initiation of DNA replication. nih.gov

The ability of the indazole scaffold to be modified to target these diverse and critical cancer-related pathways underscores its significance in the development of novel anticancer therapeutics. nih.govmdpi.com

Kinase Inhibition (e.g., Receptor Tyrosine Kinases, Serine/Threonine Kinases)

The indazole scaffold is a key feature in numerous kinase inhibitors, where it can act as a surrogate for the adenine moiety of ATP, enabling competitive inhibition at the enzyme's active site. caribjscitech.com Analogs based on this structure have demonstrated inhibitory activity against both receptor tyrosine kinases (RTKs) and serine/threonine kinases.

Receptor Tyrosine Kinases (RTKs): Indazole derivatives have been successfully developed as inhibitors of several RTKs crucial for tumor angiogenesis and proliferation. Pazopanib, for example, is a multi-targeted tyrosine kinase inhibitor with an indazole core that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT. nih.gov Another example, Axitinib, is a potent inhibitor of VEGFR-1, -2, and -3. nih.gov Research has also identified 1H-indazole-based derivatives that inhibit Fibroblast Growth Factor Receptors (FGFRs). One such compound demonstrated IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Serine/Threonine Kinases: In the realm of serine/threonine kinases, indazole analogs have also shown significant promise. A series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as potent and selective inhibitors of Extracellular signal-regulated kinases (ERK1/2), with one compound showing IC50 values of 20 nM and 7 nM against ERK1 and ERK2, respectively. nih.gov Additionally, 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs have been identified as potent inhibitors of CDC7, a kinase involved in the initiation of DNA replication. rsc.org

| Compound Class | Target Kinase(s) | Reported Activity (IC50) |

|---|---|---|

| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | Multi-targeted inhibitor |

| Axitinib | VEGFR-1, -2, -3 | Potent inhibitor |

| 1H-indazole derivative | FGFR1, FGFR2, FGFR3 | 2.0 µM, 0.8 µM, 4.5 µM |

| 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | ERK1, ERK2 | 20 nM, 7 nM |

| 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analog | CDC7 | Potent inhibitor |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical mediator of immune suppression in the tumor microenvironment. nih.gov Inhibition of IDO1 is a promising strategy in cancer immunotherapy. Several series of indazole derivatives have been synthesized and evaluated for their IDO1 inhibitory activity.

One study described a series of 3-substituted 1H-indazoles, from which two compounds emerged as the most potent inhibitors with IC50 values of 720 nM and 770 nM, respectively. nih.gov Structure-activity relationship (SAR) studies indicated that the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position were crucial for potent inhibitory activity. nih.gov

| Compound Scaffold | Target | Reported Activity (IC50) |

|---|---|---|

| 3-substituted 1H-indazole (Compound 121) | IDO1 | 720 nM |

| 3-substituted 1H-indazole (Compound 122) | IDO1 | 770 nM |

Enhancer of Zeste Homologue (EZH1/2) Inhibition

Enhancer of zeste homologue 2 (EZH2) and its homolog EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27). nih.gov Hyperactivity of this complex is linked to various cancers, making EZH1 and EZH2 attractive therapeutic targets.

While many small-molecule inhibitors of PRC2 feature a common pyridonemethyl-amide core, this moiety is often attached to one of several heterocyclic systems, including the indazole ring. nih.gov UNC1999 is a notable example of an indazole-containing compound that acts as a potent, orally bioavailable dual inhibitor of both EZH2 and EZH1. nih.govnih.gov The indazole portion of such inhibitors interacts with the I-SET helix of the enzyme through van der Waals contacts. nih.gov SAR studies have demonstrated that modifications to the indazole ring can significantly impact the inhibitory activity against EZH1 and EZH2. nih.gov

Phosphoinositide 3-kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently deregulated in human cancers, playing a critical role in cell growth, proliferation, and survival. The indazole scaffold has been incorporated into potent inhibitors of PI3K.

A prominent example is GDC-0941 (Pictilisib), a potent, orally bioavailable inhibitor of class I PI3K. researchgate.net This compound, a 2-(1H-indazol-4-yl)-thieno[3,2-d]pyrimidine derivative, was discovered through the evaluation of a series of related analogs against the PI3K p110α isoform. researchgate.net

| Compound | Target | Key Structural Feature |

|---|---|---|

| GDC-0941 (Pictilisib) | Class I PI3K | 2-(1H-indazol-4-yl) moiety |

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Inhibition of Syk is considered a promising therapeutic strategy for treating allergic and autoimmune disorders. An indazole scaffold was identified as a novel starting point for the development of Syk inhibitors through structure-based virtual screening. Subsequent investigation into the structure-activity relationship of these indazole-based compounds led to the identification of a potent derivative with an IC50 value of 1.2 µM, marking it as a strong lead for further optimization. nih.govaustinpublishinggroup.com

Other Relevant Biological Targets and Pathways

The versatility of the indazole scaffold allows its derivatives to interact with a range of other biological targets beyond kinases and metabolic enzymes. For instance, certain C(3)-monosubstituted indazoles have been investigated as 5-HT4 receptor agonists. austinpublishinggroup.com Additionally, various indazole-3-carboxamide hybrids have been evaluated as inhibitors against human carbonic anhydrases (hCAs), with some compounds showing potent, nanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII. nih.gov

Anti-inflammatory and Immunomodulatory Activities

The indazole core is present in several compounds known for their anti-inflammatory effects. nih.govresearchgate.net Bendazac and Benzydamine are two commercially available non-steroidal anti-inflammatory drugs (NSAIDs) that are based on the 1H-indazole structure. nih.gov The anti-inflammatory properties of indazole derivatives are believed to be mediated through multiple mechanisms, including the inhibition of cyclooxygenase enzymes and the modulation of cytokine production. caribjscitech.com

The immunomodulatory activities of indazole analogs are highlighted by their ability to inhibit IDO1. nih.gov By blocking this enzyme, these compounds can prevent the degradation of tryptophan and the production of immunosuppressive kynurenine metabolites within the tumor microenvironment, thereby helping to restore anti-tumor immune responses. This activity positions indazole-based IDO1 inhibitors as potential agents for cancer immunotherapy. nih.gov

Modulation of Inflammatory Cytokines

The inflammatory response is a complex biological process mediated by a variety of signaling molecules, including cytokines. Certain indazole derivatives have been investigated for their ability to modulate the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). For instance, the trichothecene vomitoxin has been shown to modulate the secretion and mRNA levels of these cytokines in macrophage cultures. nih.gov While specific studies on this compound analogs are not extensively detailed in the available literature, the broader class of indazole-containing compounds has been associated with anti-inflammatory properties. This is exemplified by the development of indazole derivatives as inhibitors of kinases like IRAK4, which plays a key role in the immune system's signaling pathways that lead to the production of inflammatory cytokines. The differential regulation of cytokines like IL-6 and TNF-α by agents that increase intracellular cAMP levels in monocytes further highlights the complex mechanisms by which inflammatory responses can be controlled. nih.gov

Effects on Immune Cell Activation

The activation of immune cells is a critical step in mounting an immune response. Research into indazole derivatives has revealed their potential to influence this process. For example, a novel water-soluble benzothiazole derivative containing an indazole moiety, BD926, has been shown to inhibit human activated T-cell proliferation. nih.gov This compound was found to down-regulate the activation of STAT5, a key transcription factor in T-cell signaling. nih.gov Such findings suggest that indazole analogs could play a role in modulating T-cell mediated immunity. The inhibition of biochemical pathways leading to T-cell activation is a significant area of interest for the development of new immunosuppressive agents.

Antimicrobial Properties

In the face of growing antimicrobial resistance, the discovery of new antimicrobial agents is a critical area of research. Analogs of this compound belong to a class of compounds that have demonstrated a range of antimicrobial activities.

Antibacterial Activity

Several studies have highlighted the potential of indazole derivatives as antibacterial agents. For instance, a series of N-methyl-3-aryl indazoles were synthesized and tested against various bacterial strains, with some compounds showing excellent inhibitory activity. orientjchem.org Another study focused on novel 2H-indazoles, of which three compounds displayed weak to modest activity against different Gram-positive clinical isolates, including strains of E. faecalis, S. aureus, and S. epidermidis. nih.gov The antibacterial potential of the broader azole class, which includes indazoles, is well-documented, with many derivatives showing promising results against both Gram-positive and Gram-negative bacteria. nih.gov

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus megaterium, Escherichia coli | Compounds 5a, 5b, 5i, and 5j showed excellent inhibitory activity. orientjchem.org |

| 2H-Indazoles | Enterococcus faecalis, Staphylococcus aureus, Staphylococcus epidermidis | Compounds 2, 3, and 5 displayed weak to modest activity with MIC values from 64 to 128 µg/mL. nih.gov |

| Imidazole Derivatives | Staphylococcus aureus, Escherichia coli | Various derivatives showed promising results against both Gram-positive and Gram-negative strains. nih.gov |

Antifungal Activity

The antifungal properties of indazole analogs have also been a subject of investigation. A series of indazole-linked triazoles were developed and evaluated as potential antifungal agents. nih.gov One particular analog, 12j, which has a 5-bromo substitution on the indazole ring, demonstrated significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. nih.gov Furthermore, this compound showed excellent efficacy against Candida albicans in a murine infection model. nih.gov Other studies on different heterocyclic compounds, such as methyl 3,5-dinitrobenzoate and C-6 methyl-substituted benzothiazole derivatives, have also reported antifungal activity against Candida albicans. nih.govscitechjournals.com

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity |

| Indazole-linked triazoles (e.g., analog 12j) | Candida spp., Aspergillus spp. | Significant antifungal activity. Analog 12j showed excellent efficacy against C. albicans in vivo. nih.gov |

| Methyl 3,5-dinitrobenzoate | Candida albicans | Inhibited the growth of all tested strains with MICs of 0.27–1.10 mM. nih.gov |

| C-6 Methyl-substituted benzothiazole derivatives | Candida albicans | Compounds D-02 and D-08 showed potent antifungal activity. scitechjournals.com |

| Thiazolylhydrazone derivatives | Candida albicans | MICs ranging from 0.125–16.0 μg/mL. mdpi.com |

Antiparasitic Activity (e.g., Antimalarial)

The global health threat posed by parasitic diseases like malaria necessitates the continuous search for new and effective treatments. The benzimidazole skeleton, structurally related to indazole, is a key component in a variety of therapeutic agents, including those with anti-parasitic properties. nih.gov Several studies have explored the antiplasmodial activity of compounds containing these heterocyclic systems. For instance, a library of heterocyclic compounds was screened for antimalarial activity, with eight compounds showing IC50 values ranging from 0.175 to 0.990 µM against Plasmodium falciparum. malariaworld.org Another study identified 36 novel compounds with significant growth inhibition of P. falciparum cultures at a 1 µM concentration. ucsf.edu Furthermore, the Rac1 inhibitor EHop-016 was found to be effective against P. falciparum in vitro, with nanomolar IC50 values. nih.gov

Cardiovascular and Metabolic Disease Research

Indazole derivatives have shown promise in the context of cardiovascular and metabolic diseases. A review of indazole and its derivatives highlighted their potential beneficial effects in conditions such as arrhythmia, ischemia-reperfusion injury, thrombosis, hypertension, hyperlipidemia, and obesity. nih.gov One notable example is the indazole derivative DY-9760e, which has demonstrated cardioprotection against ischemic/reperfusion injury. nih.gov Another compound, YC-1, has been investigated for its therapeutic potential in circulatory disorders. nih.gov In the realm of metabolic diseases, the discovery of indazole-based β-alanine derivatives as potent glucagon receptor (GCGR) antagonists for the potential treatment of type 2 diabetes has been reported. nih.gov One such compound, 13K, significantly inhibited glucagon-mediated blood glucose increase in an animal model when administered orally. nih.gov

| Compound/Derivative | Potential Application | Key Findings |

| DY-9760e | Ischemic/reperfusion injury | Cardioprotective effects. nih.gov |

| YC-1 | Circulatory disorders | Therapeutic potential in circulatory disorders. nih.gov |

| Indazole-based β-alanine derivatives (e.g., 13K) | Type 2 Diabetes | Potent glucagon receptor antagonists; compound 13K inhibited glucagon-mediated blood glucose increase. nih.gov |

Central Nervous System (CNS) Activity

Analogs of this compound have emerged as a significant area of research for their potential therapeutic applications in a range of central nervous system (CNS) disorders. The inherent structural characteristics of the indazole core enable these compounds to interact with various biological targets within the CNS, leading to diverse pharmacological effects. Research has highlighted their potential in addressing neurodegenerative diseases, psychosis, and mental illnesses through mechanisms such as modulation of neurotransmitter receptors and inhibition of key enzymes involved in neuroinflammation and disease pathology. eurekaselect.comacs.org

One notable area of investigation is the development of indazole derivatives as serotonergic psychedelic agents. acs.org These compounds primarily target serotonin receptors, such as the 5-HT2A receptor, which plays a crucial role in emotional responses and cognitive processes. acs.org By acting as agonists or partial agonists at these receptors, certain indazole analogs can induce profound changes in perception, mood, and brain function, suggesting their potential for treating conditions like psychosis and other mental illnesses. acs.org

Furthermore, the role of neuroinflammation in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease has led to the exploration of indazole-based compounds as inhibitors of the NLRP3 inflammasome. biorxiv.orgresearchgate.netbiorxiv.org The NLRP3 inflammasome is a key component of the innate immune system that, when aberrantly activated, contributes to chronic inflammation and neuronal damage. biorxiv.org Certain indazole scaffolds have been designed to be CNS-penetrating, allowing them to cross the blood-brain barrier and exert their anti-inflammatory effects directly within the brain. biorxiv.orgresearchgate.net

In the context of Alzheimer's disease, a multitarget approach involving indazole derivatives has shown promise. A new family of 5-substituted indazole derivatives has been developed that exhibit inhibitory activity against both cholinesterases (AChE and BuChE) and the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov The inhibition of these enzymes is a key strategy in Alzheimer's therapy to enhance cholinergic neurotransmission and reduce the production of amyloid-β peptides, respectively. nih.gov Some of these derivatives have also demonstrated neuroprotective and anti-inflammatory effects. nih.gov

The table below summarizes the CNS activities of selected this compound analogs and related indazole derivatives.

| Compound Class | Target | Potential Therapeutic Application |

| Indazole Derivatives | Serotonin 5-HT2A Receptor | Psychosis, Mental Illnesses, CNS disorders |

| CNS-Penetrating Indazole Scaffold | NLRP3 Inflammasome | Neuroinflammation, Neurodegenerative Diseases |

| 5-Substituted Indazole Derivatives | Cholinesterases (AChE/BuChE), BACE1 | Alzheimer's Disease |

Enzyme Inhibitory Potentials Beyond Cancer

The therapeutic potential of this compound analogs extends beyond oncology, with significant research demonstrating their ability to inhibit a variety of enzymes implicated in other diseases. The indazole nucleus serves as a versatile scaffold for the design of potent and selective enzyme inhibitors. caribjscitech.com

One area of investigation is the inhibition of human neutrophil elastase (HNE), a serine protease involved in inflammatory lung diseases. A series of 1,5,6,7-tetrahydro-4H-indazol-4-ones have been identified as potent HNE inhibitors, with Kᵢ values in the low nanomolar range. nih.gov These findings suggest the potential of indazole derivatives in the development of new treatments for conditions characterized by excessive HNE activity. nih.gov

As mentioned in the previous section, indazole-based compounds are also being explored as inhibitors of the NLRP3 inflammasome for their neuroprotective effects. biorxiv.orgresearchgate.netbiorxiv.org This inhibitory activity is also relevant for a broader range of inflammatory and autoimmune diseases where the NLRP3 inflammasome is a key driver of pathology. biorxiv.org

Furthermore, analogs of this compound have been investigated as inhibitors of spleen tyrosine kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-cells and mast cells. google.com Inhibition of Syk by indazole derivatives has potential therapeutic applications in autoimmune diseases and allergic disorders like asthma. google.com

The diverse biological activities of indazole derivatives are also evident in their ability to inhibit cyclin-dependent kinases (CDKs). While often targeted in cancer, CDKs are also involved in other physiological processes. Tetrahydroindazoles have been identified as inhibitors of CDK2/cyclin complexes, indicating their potential for applications beyond cancer therapy. nih.gov

The table below details the enzyme inhibitory potentials of selected this compound analogs and related indazole derivatives in non-cancer-related contexts.

| Compound/Analog Class | Target Enzyme | Potential Therapeutic Area |

| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | Human Neutrophil Elastase (HNE) | Inflammatory Diseases |

| Indazole-based scaffolds | NLRP3 Inflammasome | Inflammatory and Autoimmune Diseases |

| Imidazo[1,2-a]pyrazin-8-amine derivatives | Spleen Tyrosine Kinase (Syk) | Autoimmune and Allergic Disorders |

| Tetrahydroindazoles | Cyclin-Dependent Kinase 2 (CDK2) | Various non-cancer indications |

Mechanistic Elucidation of 6 Methyl 1h Indazol 4 Ol S Biological Action

Molecular Target Identification and Validation

There is currently no published research that identifies and validates specific molecular targets for 6-Methyl-1H-indazol-4-ol.

Binding Affinity and Kinetics Studies

No data from binding affinity or kinetic studies for this compound are available in the scientific literature.

Allosteric Modulation vs. Orthosteric Binding

Information distinguishing between allosteric modulation and orthosteric binding for this compound is not available.

Signal Transduction Pathway Perturbations

There are no documented studies on how this compound may perturb signal transduction pathways.

Cellular Uptake and Intracellular Distribution

Research detailing the cellular uptake and intracellular distribution of this compound has not been found.

Computational Chemistry and Molecular Modeling for 6 Methyl 1h Indazol 4 Ol Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

In the context of indazole derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and explaining observed biological activities. For instance, various indazole derivatives have been docked against cancer-related proteins to assess their inhibitory potential. nih.govresearchgate.net Docking analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Studies have successfully used Autodock 4 to assess the effectiveness of indazole moieties against proteins implicated in renal cancer (PDB: 6FEW), with results showing high binding energies for certain derivatives. nih.govresearchgate.net Similarly, docking has been applied to explore the binding of indazole-containing compounds to targets like Cancer Osaka Thyroid (COT) kinase, a protein involved in inflammatory diseases and cancer. alliedacademies.org These simulations provide a structural basis for the molecule's activity and guide the rational design of more potent and selective inhibitors.

Table 1: Representative Molecular Docking Results for Indazole Derivatives

| Derivative | Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Indazole Derivative 8v | Renal Cancer-Related Protein | 6FEW | High | Not specified |

| Indazole Derivative 8w | Renal Cancer-Related Protein | 6FEW | High | Not specified |

| Indazole Derivative 8y | Renal Cancer-Related Protein | 6FEW | High | Not specified |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides a more realistic understanding of the stability of the binding pose and the nature of the interactions.

MD simulations have been applied to study indazole derivatives identified as potent inhibitors of specific targets, such as the hypoxia-inducible factor-1α (HIF-1α), which is crucial in tumor metastasis. nih.gov After an initial docking pose is obtained, MD simulations are run to assess whether the compound remains stably bound within the active site of the protein. These simulations can confirm the stability of key hydrogen bonds and other interactions predicted by docking, providing stronger evidence for the proposed binding mode. nih.gov The analysis of the trajectory from MD simulations helps in understanding the flexibility of both the ligand and the protein, which is critical for designing inhibitors with improved binding affinity and residence time. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide detailed information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interactions.

For indazole and its derivatives, DFT calculations using functionals like B3LYP have been employed to obtain optimized geometries that closely match experimental data. smolecule.comresearchgate.net A key application is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Electronic Properties for a Representative Indazole Derivative (8a)

| Property | Computational Method | Calculated Value (Hartree) |

|---|---|---|

| HOMO Energy | DFT/B3LYP | -0.233 |

| LUMO Energy | DFT/B3LYP | -0.076 |

This table is interactive. Users can filter data based on the computational method.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

For indazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for inhibiting targets like HIF-1α. nih.gov These models use statistical methods like Partial Least Squares (PLS) to correlate the inhibitory activity of a set of indazoles with their 3D properties, such as steric and electrostatic fields. The resulting 3D contour maps provide a visual guide for drug design, indicating regions where bulky groups (steric favorability) or specific charge distributions (electrostatic favorability) would enhance or diminish biological activity. nih.gov The predictive power of these models is validated statistically, ensuring their reliability for guiding the synthesis of new and more potent analogs. nih.govnih.gov

Virtual Screening for Novel Ligand Discovery

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a specific biological target. This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.

The indazole scaffold can be used in virtual screening campaigns to discover novel ligands for various therapeutic targets. alliedacademies.org In a typical structure-based virtual screening workflow, millions of compounds are computationally docked into the active site of a target protein. nih.gov The compounds are then ranked based on their predicted binding affinity (docking score). Those with the best scores are selected for further analysis, including more rigorous computational evaluation (like MD simulations) and eventual experimental validation. This methodology has been successfully used to identify indazole-containing molecules as potential inhibitors for targets such as COT kinase, demonstrating the power of virtual screening to accelerate the discovery of new therapeutic agents. alliedacademies.org

Table 3: Generalized Workflow for Virtual Screening

| Step | Description | Computational Tools Used |

|---|---|---|

| 1. Target Preparation | The 3D structure of the target protein is prepared for docking. | Protein preparation wizards (e.g., in Schrödinger suite) |

| 2. Library Preparation | A large database of chemical compounds is prepared for screening. | LigPrep, ZINC database |

| 3. Docking | The library of compounds is docked into the target's active site. | Glide, Autodock Vina |

| 4. Scoring and Ranking | Compounds are scored and ranked based on predicted binding affinity. | Docking score functions |

This table provides an overview of the virtual screening process.

Preclinical Pharmacological Assessment of 6 Methyl 1h Indazol 4 Ol Analogues

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In the early stages of drug discovery, in vitro models are employed to predict the ADME properties of novel compounds. These assays are crucial for identifying potential liabilities that could hinder a drug's development and for selecting candidates with the most promising pharmacokinetic profiles.

The permeability of a compound is a key determinant of its oral absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. researchgate.net Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium. researchgate.net

Table 1: Representative Caco-2 Permeability of Indazole Analogues

| Compound/Analogue | Papp (x 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|

| Indazole Analogue A | 10.5 | High |

| Indazole Analogue B | 4.2 | Moderate |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific data for 6-Methyl-1H-indazol-4-ol analogues is not publicly available. The values are representative of typical ranges observed for small molecule drugs.

The metabolic stability of a compound provides an indication of its susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver. springernature.comnih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for assessing Phase I metabolism. springernature.comnih.gov

In a typical microsomal stability assay, the test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured. researchgate.net Key parameters derived from this assay include the half-life (t½) and the intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized, which may lead to poor bioavailability and a short duration of action in vivo.

Studies on various indazole derivatives have shown that they can undergo several metabolic transformations. For instance, the in vitro metabolism of MDMB-CHMINACA, an indazole carboxamide, in human liver microsomes revealed that the major biotransformations were hydroxylation, predominantly on the cyclohexylmethyl moiety, and ester hydrolysis. nih.gov This suggests that analogues of this compound could also be susceptible to hydroxylation and other oxidative metabolic pathways.

Table 2: Representative Metabolic Stability of Indazole Analogues in Human Liver Microsomes

| Compound/Analogue | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

|---|---|---|---|

| Indazole Analogue X | > 60 | < 10 | High |

| Indazole Analogue Y | 35 | 45 | Moderate |

Note: The data in this table is hypothetical and serves as an example of typical results from microsomal stability assays. Specific data for this compound analogues is not publicly available.

In Vivo Pharmacokinetic (PK) Studies

Following promising in vitro ADME data, in vivo pharmacokinetic studies are conducted in animal models, typically rodents, to understand how the compound behaves in a whole organism. These studies are essential for predicting the pharmacokinetic profile in humans.

Oral bioavailability (F) is a critical parameter that measures the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. semanticscholar.org It is influenced by both absorption and first-pass metabolism. Clearance (CL) is a measure of the volume of plasma from which the drug is completely removed per unit of time and is a key determinant of the dosing rate required to achieve a desired steady-state concentration.

Pharmacokinetic studies in rats have been reported for various indazole derivatives. For example, some novel anti-cancer indazole derivatives have demonstrated improved oral bioavailability in rats. nih.gov While specific data for this compound is not available, the general class of indazole-containing compounds has shown the potential for good oral bioavailability. nih.gov

Table 3: Representative Pharmacokinetic Parameters of Indazole Analogues in Rats (Oral Administration)

| Compound/Analogue | Bioavailability (F, %) | Clearance (CL, L/h/kg) |

|---|---|---|

| Indazole Analogue P | 65 | 1.2 |

| Indazole Analogue Q | 30 | 3.5 |

Note: This table contains hypothetical data to illustrate the range of pharmacokinetic parameters that might be observed for indazole analogues. Specific data for this compound analogues is not publicly available.

Understanding the distribution of a drug into various tissues is important for assessing its potential efficacy and toxicity. Tissue distribution studies often involve the administration of a radiolabeled compound to animals, followed by the measurement of radioactivity in different organs and tissues at various time points. nih.gov This provides information on the extent and rate of drug distribution to target and non-target tissues. While specific tissue distribution data for this compound analogues is not available, such studies would be a crucial part of a comprehensive preclinical evaluation.

Preliminary Toxicology Studies

Preliminary toxicology studies are conducted to identify potential safety concerns early in the drug development process. In vitro cytotoxicity assays are a common starting point to assess the general toxicity of a compound against various cell lines.

These assays measure the concentration of a compound that causes a 50% reduction in cell viability (IC50). It is desirable for a compound to show high potency against its therapeutic target (e.g., cancer cells) while having minimal toxicity against normal cells. The ratio of the IC50 in normal cells to the IC50 in cancer cells is known as the selectivity index (SI), with a higher SI being favorable.

For example, a study on new indazol-pyrimidine-based derivatives showed that some compounds had potent cytotoxic activity against cancer cell lines such as MCF-7, A549, and Caco-2, with IC50 values in the low micromolar range. mdpi.comnih.gov Importantly, the most promising compounds demonstrated a higher IC50 against a normal mammary gland epithelial cell line (MCF-10a), indicating a degree of selectivity. mdpi.com Similarly, another study on 1H-indazole-3-amine derivatives showed that the lead compound exhibited a promising inhibitory effect against the K562 cancer cell line while showing great selectivity for the normal HEK-293 cell line. nih.gov

Table 4: Representative In Vitro Cytotoxicity of Indazole-Pyrimidine Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analogue 4f | MCF-7 (Breast Cancer) | 1.629 |

| A549 (Lung Cancer) | 12.51 | |

| Caco-2 (Colon Cancer) | 15.63 | |

| MCF-10a (Normal Breast) | 23.67 | |

| Analogue 4i | MCF-7 (Breast Cancer) | 1.841 |

| A549 (Lung Cancer) | 10.88 | |

| Caco-2 (Colon Cancer) | 4.99 |

Source: Adapted from a study on indazol-pyrimidine derivatives, demonstrating the type of data generated in preliminary toxicology screens. mdpi.comnih.gov

Future Directions and Therapeutic Perspectives for 6 Methyl 1h Indazol 4 Ol Based Compounds

Development as Novel Therapeutic Agents

The development of novel therapeutic agents based on the 6-Methyl-1H-indazol-4-ol scaffold is a promising area of research, particularly in the field of oncology. Indazole derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.govnih.gov

Researchers have synthesized and evaluated a variety of indazole derivatives for their anti-cancer activity. mdpi.com For instance, certain 1H-indazole derivatives have shown potent inhibitory activity against key kinases involved in tumor growth and proliferation. The substitution pattern on the indazole ring plays a critical role in determining the potency and selectivity of these compounds. nih.gov The presence of a methyl group at the 6-position, as in this compound, can influence the compound's metabolic stability and its interaction with biological targets. myskinrecipes.com

Studies on related indazole structures have demonstrated significant potential. For example, a series of 1H-indazol-3-amine derivatives have been reported as inhibitors of fibroblast growth factor receptors (FGFR1 and FGFR2), with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov Another study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives also identified potent FGFR inhibitors. nih.govnih.gov Furthermore, derivatives of 1H-indazole have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and extracellular signal-regulated kinases (ERK1/2), with some compounds showing strong potencies. nih.gov

Beyond cancer, derivatives of 6-Methyl-1H-indazole are being explored for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. smolecule.com The diverse biological activities of indazole compounds underscore the vast therapeutic potential of novel derivatives of this compound. smolecule.com

Table 1: Examples of Biologically Active Indazole Derivatives

| Compound/Derivative Class | Target | Biological Activity |

|---|---|---|

| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | Potent inhibition of fibroblast growth factor receptors. nih.gov |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives | FGFR | Potent inhibition of fibroblast growth factor receptor. nih.govnih.gov |

| 1H-Indazole derivatives | EGFR | Strong potency against epidermal growth factor receptor. nih.gov |

| 1H-Indazole amide derivatives | ERK1/2 | Very good enzymatic and cellular activity. nih.gov |

| 6-Methyl-1H-indazole derivatives | Not specified | Potential as neuroprotective agents. smolecule.com |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | Potential as a cancer treatment. mdpi.com |

Combination Therapies

Combination therapy, the use of two or more therapeutic agents, is a cornerstone of modern cancer treatment. oncotarget.com This approach can enhance efficacy, reduce the likelihood of drug resistance, and target multiple signaling pathways simultaneously. oncotarget.com While specific studies on combination therapies involving this compound are not yet prevalent, the principle can be applied to its derivatives, particularly in oncology.

Indazole-based kinase inhibitors could be combined with standard chemotherapeutic agents. For example, a kinase inhibitor targeting a specific pathway could be used with a cytotoxic drug that induces DNA damage, leading to a synergistic anti-tumor effect. One study demonstrated that the combination of gemcitabine (B846) and guggulsterone, a plant sterone, resulted in enhanced antitumor effects in pancreatic cancer. nih.gov This suggests that combining a targeted indazole derivative with a broader-acting agent could be a viable strategy.

Furthermore, combining two different targeted therapies is another promising approach. For instance, an indazole derivative that inhibits a key kinase in a particular cancer could be combined with an inhibitor of a parallel signaling pathway to prevent compensatory mechanisms that can lead to resistance. The use of multiple repurposed non-oncology drugs in combination to reduce the growth drives of malignant cells is also being explored. mdpi.com

Prodrug Strategies

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve a drug's physicochemical, biopharmaceutical, or pharmacokinetic properties, such as solubility, permeability, and metabolic stability.